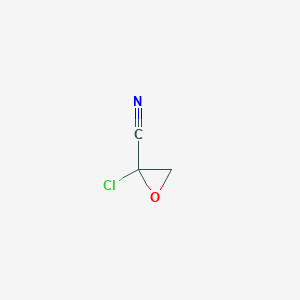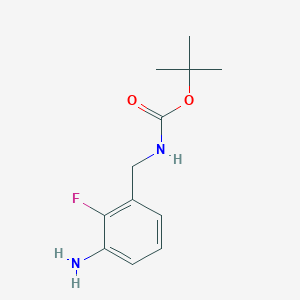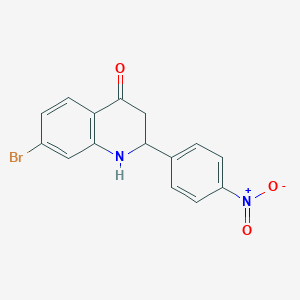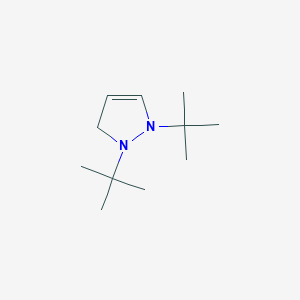
tert-Butyl(difluoro)(5,6,7,8-tetrahydronaphthalen-2-yl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl(difluoro)(5,6,7,8-tetrahydronaphthalen-2-yl)silane is a chemical compound known for its unique structure and properties It contains a tert-butyl group, two fluorine atoms, and a 5,6,7,8-tetrahydronaphthalen-2-yl group attached to a silicon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(difluoro)(5,6,7,8-tetrahydronaphthalen-2-yl)silane typically involves the reaction of 5,6,7,8-tetrahydronaphthalen-2-yl lithium with tert-butyl(difluoro)silane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated systems and continuous flow reactors to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl(difluoro)(5,6,7,8-tetrahydronaphthalen-2-yl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes.
Applications De Recherche Scientifique
tert-Butyl(difluoro)(5,6,7,8-tetrahydronaphthalen-2-yl)silane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.
Industry: It is utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of tert-Butyl(difluoro)(5,6,7,8-tetrahydronaphthalen-2-yl)silane involves its interaction with various molecular targets and pathways. The compound can form stable complexes with metals, which can act as catalysts in various chemical reactions. Its fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl(difluoro)(phenyl)silane
- tert-Butyl(difluoro)(naphthalen-2-yl)silane
- tert-Butyl(difluoro)(cyclohexyl)silane
Uniqueness
tert-Butyl(difluoro)(5,6,7,8-tetrahydronaphthalen-2-yl)silane is unique due to the presence of the 5,6,7,8-tetrahydronaphthalen-2-yl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications where specific spatial and electronic characteristics are required.
Propriétés
Numéro CAS |
647842-18-0 |
|---|---|
Formule moléculaire |
C14H20F2Si |
Poids moléculaire |
254.39 g/mol |
Nom IUPAC |
tert-butyl-difluoro-(5,6,7,8-tetrahydronaphthalen-2-yl)silane |
InChI |
InChI=1S/C14H20F2Si/c1-14(2,3)17(15,16)13-9-8-11-6-4-5-7-12(11)10-13/h8-10H,4-7H2,1-3H3 |
Clé InChI |
IUUFTSUGWDEDPO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C1=CC2=C(CCCC2)C=C1)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-3-[(methylcarbamoyl)oxy]propanoic acid](/img/structure/B12602507.png)

![Methyl 2-[(phenylsulfanyl)methyl]but-2-enoate](/img/structure/B12602532.png)
![N-(4-Oxo-6-phenyl-1,4-dihydropyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B12602544.png)
![1-(Dimethoxyphosphoryl)propyl [(naphthalen-1-yl)oxy]acetate](/img/structure/B12602547.png)



![1-([1,1'-Biphenyl]-2-yl)-6-bromopyrene](/img/structure/B12602579.png)




![(2-Chloropyridin-4-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone](/img/structure/B12602607.png)
